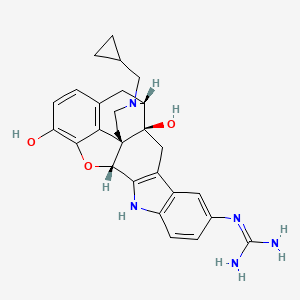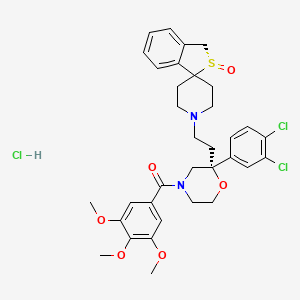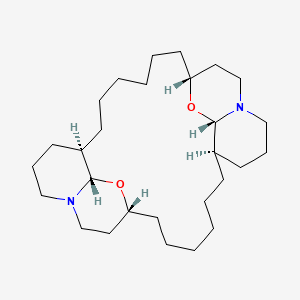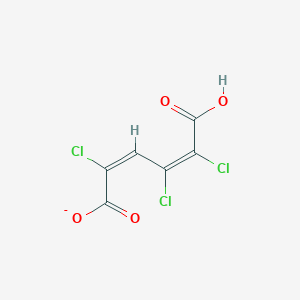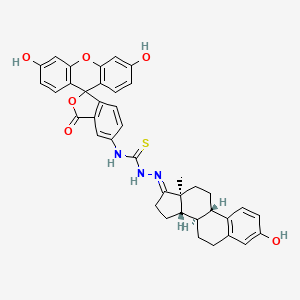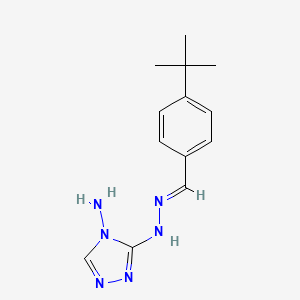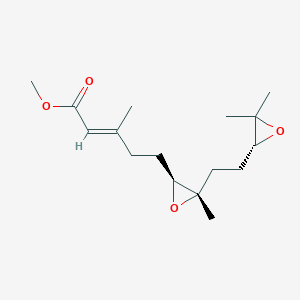
Juvenile hormone III bisepoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Juvenile hormone III bisepoxide is a juvenile hormone that is methyl farnesoate in which the 6,7 and 10,11-double bonds have been epoxidised. It has a role as an animal metabolite. It is a juvenile hormone, an epoxide and a fatty acid methyl ester. It derives from a methyl farnesoate.
Aplicaciones Científicas De Investigación
Biological Activities in Insects
- Juvenile hormone III skipped bisepoxide (JHSB3) has been identified as a novel juvenile hormone in certain insects, such as the stink bug Plautia stali. It plays a critical role in inhibiting metamorphosis, stimulating reproduction, and terminating diapause in insects. JHSB3's presence in hemolymph and its varying levels in different physiological states of insects like diapausing and reproductively active adults indicate its pivotal role in insect development and reproduction (Kotaki et al., 2011).
Bioassays and Hormonal Activity
- In studies involving Drosophila melanogaster, metabolites of JHSB3 and other potential juvenoids were tested for juvenile hormone activity. The findings suggest varying levels of hormonal activity across different juvenile hormone analogs and their distinct impacts on insect development stages (Harshman et al., 2010).
Identification and Quantification Techniques
- Advances in liquid chromatography and mass spectrometry have enabled the simultaneous identification and quantification of common juvenile hormone homologs including JHSB3. This methodology is significant for understanding the role of these hormones in various insect species, which can be pivotal for pest control and ecological studies (Ramirez et al., 2019).
Evolutionary and Species-Specific Aspects
- Research has demonstrated that JHSB3 is widespread in true bugs (Hemiptera: Heteroptera), suggesting its evolutionary significance and role in this group of insects. This finding is crucial for understanding the hormonal regulation mechanisms in various insect species (Matsumoto et al., 2021).
Structural Determination and Hormone Synthesis
- Studies have focused on determining the structure of JHSB3 in different insects, providing insights into the chemical diversity of juvenile hormones across species. Understanding the structure is key for comprehending how these hormones function and interact with other biological systems (Kotaki et al., 2012).
Role in Reproductive Physiology
- Investigations into the role of JHSB3 in the reproductive physiology of insects like Rhodnius prolixus have revealed its impact on egg production and hatching success. This highlights JHSB3's importance in the reproductive life cycle of insects (Leyria et al., 2022).
Propiedades
Nombre del producto |
Juvenile hormone III bisepoxide |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
methyl (E)-5-[(2S,3S)-3-[2-[(2R)-3,3-dimethyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+/t12-,13+,16+/m1/s1 |
Clave InChI |
ZKZPJBPCLACUKB-ORLMQAGASA-N |
SMILES isomérico |
C/C(=C\C(=O)OC)/CC[C@H]1[C@](O1)(C)CC[C@@H]2C(O2)(C)C |
SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
SMILES canónico |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Sinónimos |
6,7,10,11-bisepoxy-3,7,11-trimethyl-2-dodecenoic acid methyl ester JH III bisepoxide JHB3 juvenile hormone III bisepoxide methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



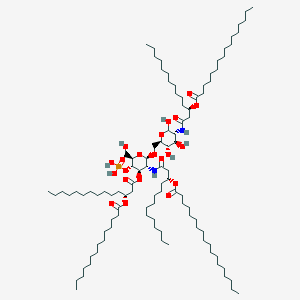

![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)

